Vitamin K1 diacetate

Description

Historical Context of Synthetic Vitamin K Analogs in Chemical Research

The discovery and isolation of vitamin K in the 1930s by Henrik Dam and Edward Doisy, for which they received the Nobel Prize in 1943, spurred significant research into its chemical nature and synthesis. mdpi.com Early research focused on elucidating the structure of the natural vitamins K1 and K2. Following this, chemists began to synthesize these compounds and create a variety of synthetic analogs.

The development of synthetic vitamin K analogs was driven by several factors. One key motivation was to create water-soluble forms of the vitamin for different formulation and research purposes, as the natural forms are fat-soluble. nih.gov This led to the synthesis of compounds like menadione (B1676200) (vitamin K3) and menadiol (B113456) diacetate (vitamin K4). nih.govlipidbank.jp Menadione, which is simply the 2-methyl-1,4-naphthoquinone core without a side chain, was found to exhibit vitamin K activity. nih.govmdpi.com

Further research involved modifying the side chain of the vitamin K molecule to investigate structure-activity relationships and to potentially enhance or alter its biological properties. researchgate.netacs.org These synthetic efforts have not only been crucial for ensuring a stable supply of vitamin K for various applications but have also expanded the understanding of the chemical and biological roles of naphthoquinones. nih.govmdpi.com The synthesis of derivatives like Vitamin K1 diacetate, the diacetate ester of the reduced form of vitamin K1, represents a part of this ongoing chemical exploration. ontosight.aiacs.orgcdnsciencepub.com This modification can alter properties such as stability and solubility. ontosight.ai

Overview of Structurally Related Naphthoquinone Systems

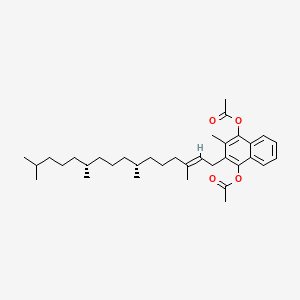

The core of vitamin K's structure is the 1,4-naphthoquinone (B94277) ring system. This compound is a synthetic derivative of vitamin K1 (phylloquinone). ontosight.ai It is specifically the diacetate ester of dihydrovitamin K1, which is the reduced (hydroquinone) form of vitamin K1. vulcanchem.compharmaffiliates.com

The key structural features of this compound are:

Naphthalene (B1677914) Ring System : A bicyclic aromatic structure.

Two Acetoxy Groups : Attached at positions 1 and 4 of the naphthalene ring. These replace the carbonyl groups of the quinone form, resulting from the reduction of the quinone to a hydroquinone (B1673460) and subsequent esterification. vulcanchem.com

A Methyl Group : Located at position 2.

A Phytyl Side Chain : A long, saturated hydrocarbon chain attached at position 3. ontosight.ai

This structure can be systematically named [4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate (B1210297). vulcanchem.com The acetylation of the hydroxyl groups in the hydroquinone form increases the compound's lipophilicity and stability. ontosight.aivulcanchem.com

To understand the context of this compound, it is useful to compare its structure with its parent compound and other related naphthoquinones.

Table 1: Structural Comparison of Naphthoquinone Derivatives

| Compound Name | Core Structure | Substituent at C2 | Substituent at C3 | Substituents at C1 & C4 |

|---|---|---|---|---|

| Vitamin K1 (Phylloquinone) | 1,4-Naphthoquinone | -CH₃ | Phytyl chain | =O (Carbonyls) |

| This compound | Naphthalene | -CH₃ | Phytyl chain | -OCOCH₃ (Acetoxy) |

| Menadione (Vitamin K3) | 1,4-Naphthoquinone | -CH₃ | -H | =O (Carbonyls) |

| Menadiol Diacetate (Vitamin K4) | Naphthalene | -CH₃ | -H | -OCOCH₃ (Acetoxy) |

The synthesis of this compound involves the reductive acetylation of Vitamin K1. This process typically uses a reducing agent, such as zinc dust, in the presence of acetic anhydride (B1165640) and a base like pyridine (B92270). cdnsciencepub.com This reaction converts the 1,4-naphthoquinone moiety into a 1,4-diacetoxynaphthalene (B1605416) structure. acs.orgcdnsciencepub.com

Detailed Research Findings on this compound

This compound, also known as dihydrothis compound or phytomenadione diacetate, is primarily a synthetic intermediate and a more stable form of vitamin K1. ontosight.aipharmaffiliates.comtheclinivex.com Its chemical modification—the conversion of the quinone to a diacetate ester—imparts specific physicochemical properties.

Physicochemical Properties:

The conversion to the diacetate form enhances the compound's stability and solubility in organic solvents compared to the parent vitamin K1. ontosight.aivulcanchem.com This increased lipophilicity is a direct result of replacing the polar carbonyl groups with less polar acetate esters. vulcanchem.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₅H₅₂O₄ | vulcanchem.compharmaffiliates.comtheclinivex.com |

| Molecular Weight | 536.8 g/mol | vulcanchem.comtheclinivex.com |

| CAS Number | 604-87-5 | vulcanchem.compharmaffiliates.comtheclinivex.com |

| IUPAC Name | [4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate | vulcanchem.com |

| Melting Point | 59-60 °C | cdnsciencepub.comgoogle.com |

| Appearance | Colorless/White Solid | cdnsciencepub.com |

Synthesis in Research:

Historically, the synthesis of this compound has been a key step in many total syntheses of Vitamin K1. google.com It often serves as a stable, crystalline intermediate that can be easily purified by recrystallization. cdnsciencepub.comgoogle.com For instance, Fieser's classic synthesis of vitamin K1 involved the reductive acetylation of the condensation product to form the diacetate, which was then purified before being oxidized back to vitamin K1. cdnsciencepub.com More modern synthetic approaches, such as those employing metal-mediated cross-coupling reactions, have also utilized the diacetate derivative for product isolation and purification. mdpi.comrsc.org For example, Sato et al. described a synthesis where a π-allylnickel complex was reacted with a bromo-naphthalene diacetate derivative to form dihydrothis compound, which was then hydrolyzed and oxidized to yield vitamin K1. rsc.org

The compound is recognized as a derivative of dihydrovitamin K1, the reduced form of phylloquinone. vulcanchem.compharmaffiliates.com While vitamin K1 itself is directly involved in biological pathways, the diacetate form is considered a more stable precursor or prodrug, which would require in-vivo de-acetylation to become biologically active. vulcanchem.com

Table of Compound Names

Table 3: Compound Names Mentioned in the Article

| Common Name / Systematic Name | Synonyms |

|---|---|

| Vitamin K1 | Phylloquinone, Phytonadione, 2-Methyl-3-phytyl-1,4-naphthoquinone |

| This compound | Dihydrothis compound, Phytomenadione diacetate, [4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate |

| Vitamin K2 | Menaquinone |

| Vitamin K3 | Menadione, 2-Methyl-1,4-naphthoquinone |

| Vitamin K4 | Menadiol diacetate, Acetomenaphthone |

| Juglone | 5-Hydroxy-1,4-naphthoquinone |

| Lawsone | 2-Hydroxy-1,4-naphthoquinone |

| Plumbagin | 5-Hydroxy-2-methyl-1,4-naphthoquinone |

Structure

2D Structure

Properties

IUPAC Name |

[4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4/c1-24(2)14-11-15-25(3)16-12-17-26(4)18-13-19-27(5)22-23-31-28(6)34(38-29(7)36)32-20-9-10-21-33(32)35(31)39-30(8)37/h9-10,20-22,24-26H,11-19,23H2,1-8H3/b27-22+/t25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMWEESMXJLLLQ-LGWQWDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-87-5 | |

| Record name | Vitamin K1 diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biochemical Transformations and Metabolic Fate of Vitamin K Diacetate Analogs

Enzymatic Deacetylation Pathways in Biological Model Systems

For vitamin K1 diacetate to exert its biological effects, it must first be deacetylated to its active form, vitamin K1. vulcanchem.com This process is presumed to be carried out by non-specific esterases present in the body. While specific enzymes responsible for the deacetylation of this compound have not been extensively characterized in the literature, the general understanding is that this conversion is a necessary prerequisite for its bioactivity. The diacetate form essentially acts as a prodrug, which, due to its increased lipophilicity from the acetate (B1210297) groups, may have altered absorption and distribution characteristics compared to vitamin K1. vulcanchem.com

Conversion Pathways to Biologically Relevant Vitamin K Forms

Once deacetylated to phylloquinone, the metabolic pathway can lead to the formation of other biologically important vitamin K analogs, particularly menaquinone-4 (MK-4).

Mechanisms of Conversion to Menaquinone-4 (MK-4) in Model Organisms

The conversion of phylloquinone to MK-4 is a significant metabolic route and has been observed in various animal tissues. cambridge.orgnih.govconsensus.app Studies in mice have demonstrated that orally administered phylloquinone is converted to MK-4. nih.gov This transformation involves the removal of the phytyl side chain from phylloquinone to yield menadione (B1676200) (vitamin K3) as an intermediate, which is then prenylated to form MK-4. cambridge.orgnih.gov This process is not dependent on intestinal bacteria, as it has been observed in germ-free rats. mdpi.com The conversion appears to be a tissue-specific event, with significant accumulation of MK-4 in extrahepatic tissues such as the brain, pancreas, and salivary glands. cambridge.orgnih.gov

Two primary routes for the accumulation of MK-4 in tissues like the cerebrum have been proposed based on studies in mice:

Intestinal Conversion: Release of menadione from phylloquinone in the intestine, followed by absorption and subsequent prenylation to MK-4 in target tissues. nih.gov

Intra-tissue Conversion: Cleavage of the phytyl side chain and prenylation of the resulting menadione directly within the target tissue, such as the brain. nih.gov

Identification of Intermediary Metabolites

The key intermediary metabolite in the conversion of phylloquinone to MK-4 is menadione (vitamin K3). cambridge.orgnih.gov Following the deacetylation of this compound to phylloquinone, the subsequent removal of the phytyl side chain yields menadione. cambridge.org This menadione then serves as the substrate for prenylation, a reaction that attaches a geranylgeranyl pyrophosphate side chain to form MK-4. cambridge.org

Participation in the Vitamin K Cycle (if applicable to converted forms)

The biologically active forms of vitamin K, including phylloquinone (derived from this compound) and the newly synthesized MK-4, are essential cofactors for the enzyme γ-glutamyl carboxylase (GGCX). iarc.frwikipedia.orgdrugbank.com This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues in a number of proteins, known as vitamin K-dependent proteins (VKDPs). iarc.frwikipedia.orgwikipathways.org

The process in which vitamin K participates is known as the vitamin K cycle . This cycle involves the following key steps:

Reduction: Vitamin K quinone is reduced to its active hydroquinone (B1673460) form (vitamin KH2) by the enzyme vitamin K epoxide reductase (VKOR). wikipedia.orgdrugbank.comnih.gov

Carboxylation: Vitamin KH2 acts as a cofactor for GGCX, which carboxylates Glu residues on VKDPs. In this reaction, vitamin KH2 is oxidized to vitamin K 2,3-epoxide. wikipedia.orgnih.gov

Recycling: Vitamin K epoxide is then reduced back to vitamin K quinone by VKOR, completing the cycle and allowing for the continuous reuse of vitamin K. wikipedia.orgdrugbank.comnih.gov

This cycle is crucial for the activation of VKDPs, which include clotting factors synthesized in the liver (Factors II, VII, IX, and X) and proteins involved in bone metabolism and the inhibition of vascular calcification. mdpi.comiarc.frdrugbank.com

Role of Cytochrome P450 Enzymes in the Metabolism of Related Naphthoquinones

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of various xenobiotics, including naphthoquinone compounds related to vitamin K. The hepatic metabolism of excess vitamin K1 is mediated by CYP4F2, which hydroxylates the phytyl side chain, initiating its degradation. vulcanchem.commdpi.comdrugbank.com

Studies on other naphthoquinone compounds have further elucidated the role of CYP enzymes. For instance, the metabolism of the semisynthetic naphthoquinone CNFD in human liver microsomes was found to be mediated by multiple CYP isoforms, with CYP2C9 and CYP3A4 showing the highest metabolic capacity. scielo.brscielo.br Similarly, CYP2C9 has been identified as the primary enzyme responsible for the hydroxylation of the naphthoquinone antimalarial drug 58C80. nih.gov In the case of naphthalene (B1677914) metabolism, CYP1A2 and CYP2D6*1 were identified as the most active isoforms in producing 1,4-naphthoquinone (B94277) from 1-naphthol. nih.gov These findings highlight the broad involvement of CYP enzymes in the phase I metabolism of naphthoquinone structures. oup.com

Table of Research Findings on Naphthoquinone Metabolism by Cytochrome P450 Enzymes

| Naphthoquinone Compound | Primary Metabolizing CYP Isoforms | Metabolic Reaction | Reference |

| Vitamin K1 (Phylloquinone) | CYP4F2 | ω-hydroxylation of the phytyl side chain | vulcanchem.comdrugbank.com |

| CNFD (semisynthetic) | CYP2C9, CYP3A4 | Hydroxylation, Epoxidation, Oxidation | scielo.brscielo.br |

| 58C80 (antimalarial) | CYP2C9 | Hydroxylation | nih.gov |

| Naphthalene (to 1,4-naphthoquinone) | CYP1A2, CYP2D6*1 | Oxidation of 1-naphthol | nih.gov |

Advanced Analytical Methodologies for Vitamin K Diacetate Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of vitamin K compounds, including vitamin K1 diacetate. nih.gov Its versatility allows for the use of various detection methods to achieve high sensitivity and specificity. nih.govvulcanchem.com

The successful separation and purity assessment of this compound by HPLC hinge on the careful optimization of chromatographic conditions. Due to its lipophilic nature, reversed-phase HPLC is a commonly employed technique. scioninstruments.com

Key parameters that are optimized include:

Stationary Phase: C18 columns are frequently used for the separation of fat-soluble vitamins. scioninstruments.comshimadzu.com Mixed-mode stationary phases, such as the Lipak column, have also been utilized for the analysis of vitamin K1 and its derivatives. sielc.com

Mobile Phase: A gradient method involving a mixture of organic solvents like methanol (B129727), ethanol (B145695), and acetonitrile (B52724) with buffered aqueous solutions is often used. sielc.comjasco-global.com For instance, a mobile phase of methanol and ethanol (70/30) has been reported for the separation of vitamin K compounds. jasco-global.com

Column Parameters: Typical analytical columns have dimensions such as a 100 mm length, 3.2 mm diameter, and a particle size of 3 µm. sielc.com

These optimized conditions are essential to ensure the complete separation of this compound from other related compounds and potential impurities, which is critical for accurate purity assessment. vulcanchem.com

Table 1: Example of HPLC Chromatographic Conditions for Vitamin K Analysis

| Parameter | Condition | Reference |

| Column | Lipak mixed-mode | sielc.com |

| Mobile Phase | Water, Methanol, Ethanol, Ammonium Formate, Formic Acid | sielc.com |

| Detection | UV at 270 nm | sielc.com |

| Column Dimensions | 100 mm x 3.2 mm, 3 µm particle size | sielc.com |

UV-Vis spectrophotometric detection is a widely used method in HPLC for the quantification of vitamin K compounds. nih.gov The naphthoquinone ring structure common to vitamin K derivatives absorbs UV light, allowing for their detection. iarc.fr For vitamin K1 and its analogs, detection is often performed at wavelengths around 245 nm, 248 nm, or 270 nm. sielc.comchromatographyonline.com

The absorption spectrum of the diacetate of dihydro-vitamin K1 shows a narrow band in the ultraviolet region with a maximum at approximately 232 mµ. msu.edu This characteristic absorption allows for its quantification. The sensitivity of HPLC-UV methods can be sufficient for various applications, with limits of detection reported in the nanogram per milliliter range for vitamin K1. nih.gov

For enhanced sensitivity and selectivity, fluorescence detection is a powerful technique, especially for analyzing low concentrations of vitamin K compounds in complex matrices like biological fluids. nih.govcapes.gov.br Since vitamin K1 and its derivatives are not naturally fluorescent, a post-column derivatization step is required. nih.gov

This process typically involves the reduction of the naphthoquinone moiety to a fluorescent hydroquinone (B1673460) derivative. jasco-global.comsigmaaldrich.com This reduction can be achieved using a zinc reactor column or a methanolic solution of tetramethylammonium (B1211777) octahydridotriborate. sigmaaldrich.comnih.gov The resulting fluorescent compound is then detected at specific excitation and emission wavelengths, for example, an excitation of 246 nm and an emission of 430 nm. nih.govresearchgate.net This method significantly lowers the limit of detection, making it suitable for trace analysis. capes.gov.brnih.gov

Table 2: Comparison of HPLC Detection Methods for Vitamin K Analysis

| Detection Method | Principle | Advantages | Typical Wavelengths (nm) | Reference |

| UV-Vis | Absorption of UV light by the naphthoquinone ring. | Simple, robust. | 245, 270 | sielc.comchromatographyonline.com |

| Fluorescence | Detection of fluorescence after post-column reduction to hydroquinone. | High sensitivity and selectivity. | Ex: 246, Em: 430 | nih.govresearchgate.net |

Electrochemical detection (ECD) offers another highly sensitive approach for the determination of vitamin K compounds. nih.gov This technique is based on the redox properties of the quinone group in the vitamin K molecule. researchgate.net Methods like square-wave adsorptive stripping voltammetry have been developed for the electrochemical detection of vitamin K1. researchgate.net

Recent advancements have seen the development of novel electrochemical sensors, such as those using bimetallic metal-organic frameworks on carbon nanotubes, which exhibit high sensitivity and a low limit of detection for vitamin K1 in simulated biological fluids. acs.org These sensors can offer a wide linear detection range and good selectivity. acs.orgsci-hub.se

Utilization of Fluorescence Detection Following Post-Column Derivatization

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for the analysis of vitamin K compounds due to its high specificity and sensitivity. vulcanchem.com

LC-MS and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the definitive identification and quantification of this compound. nih.gov These methods combine the excellent separation capabilities of HPLC with the precise mass analysis of MS.

Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for the analysis of vitamin K compounds by LC-MS. nih.gov LC-MS/MS methods, often utilizing a triple-stage quadrupole mass spectrometer, provide high selectivity by monitoring specific precursor-to-product ion transitions. vulcanchem.com The use of isotopically labeled internal standards, such as deuterated vitamin K1 (d7-vitamin K1), is a common practice to ensure accuracy and correct for matrix effects and procedural losses. vulcanchem.comresearchgate.net

The development of high-throughput LC-MS/MS methods has enabled the rapid analysis of multiple fat-soluble vitamins, including vitamin K, in a single run, which is particularly valuable in large-scale studies. nih.gov These methods have been successfully applied to various matrices, including human plasma and food samples. nih.govsciex.comresearchgate.net

Table 3: Key Features of LC-MS/MS Methods for Vitamin K Analysis

| Feature | Description | Reference |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Mass Analyzer | Triple-Stage Quadrupole | vulcanchem.com |

| Internal Standard | Deuterated Vitamin K1 (d7-vitamin K1) | vulcanchem.comresearchgate.net |

| Application | Quantification in human plasma, food matrices | nih.govsciex.com |

Tandem Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) stands as a powerful technique for the structural confirmation and analysis of the fragmentation patterns of this compound. This method offers high sensitivity and specificity, making it ideal for the analysis of complex biological samples. vulcanchem.com In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup, the this compound molecule is first ionized, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govbevital.no The resulting molecular ion is then subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions.

The fragmentation pattern provides a unique fingerprint of the molecule, allowing for its unambiguous identification. For this compound, key fragmentation would involve the loss of the two acetyl groups and cleavage of the phytyl side chain. By monitoring specific mass transitions in multiple reaction monitoring (MRM) mode, researchers can achieve highly selective and sensitive quantification of the analyte. researchgate.net This approach is crucial for distinguishing this compound from its parent compound, Vitamin K1 (phylloquinone), and other related vitamers. The use of triple-stage quadrupole mass spectrometers is common for these applications, providing robust and reliable results. vulcanchem.com

Use in Metabolic Profiling and Identification of Related Compounds

Tandem mass spectrometry is an invaluable tool for metabolic profiling studies involving this compound. For this compound to become biologically active, it is presumed that it must first be deacetylated to form the active Vitamin K form. vulcanchem.com The standard vitamin K cycle involves the reduction of vitamin K quinone to its hydroquinone form by the enzyme vitamin K epoxide reductase (VKORC1). vulcanchem.com This active form is then utilized by γ-glutamyl carboxylase for the post-translational modification of specific proteins. vulcanchem.com

LC-MS/MS can be employed to track the metabolic fate of this compound in biological systems. By administering isotopically labeled this compound (e.g., with deuterium), researchers can trace its conversion to various metabolites. This allows for the identification and quantification of related compounds, such as the monoacetate intermediate, the fully deacetylated dihydrovitamin K1, and its subsequent oxidation products. The metabolism of the released Vitamin K1 would likely follow the known pathways, including ω-hydroxylation by enzymes like CYP4F2, followed by β-oxidation of the side chain to form carboxylic acid metabolites that are then excreted. vulcanchem.com This detailed metabolic mapping is essential for understanding the compound's bioavailability and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of this compound. While mass spectrometry provides information on molecular weight and fragmentation, NMR offers a detailed picture of the molecular architecture, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are employed to characterize the molecule.

¹H NMR spectra would confirm the presence of the two acetate (B1210297) groups by revealing characteristic singlets for the methyl protons. google.com The complex multiplet signals in the aliphatic region correspond to the protons of the phytyl side chain, and their integration and splitting patterns can be used to confirm its structure. google.comacs.org The aromatic protons of the naphthoquinone ring system would also show distinct signals. google.com ¹³C NMR complements this information by providing the chemical shifts for each carbon atom in the molecule, further confirming the presence of the carbonyl carbons of the acetate groups and the carbons of the naphthoquinone core and the phytyl tail. acs.org The data obtained from NMR is crucial for verifying the successful synthesis and purity of this compound. google.comlgcstandards.com

Table 1: Representative ¹H NMR Data for Vitamin K1 Derivatives This table is for illustrative purposes and shows typical chemical shifts for related compounds, as specific data for this compound is not widely published.

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Naphthoquinone Aromatic Protons | 7.5 - 8.1 |

| Acetate Methyl Protons | ~2.3 - 2.5 |

| Phytyl Chain Vinylic Proton | ~5.0 |

| Phytyl Chain Methylene Protons | ~3.4 |

| Phytyl Chain Methyl Protons | 0.8 - 1.8 |

Data compiled from publicly available spectral data for related compounds. google.comchemicalbook.com

Development of Robust Sample Preparation and Extraction Protocols for Research Matrices

The development of effective sample preparation and extraction protocols is critical for the accurate analysis of the highly lipophilic this compound from various research matrices, such as plasma, serum, and tissues. vulcanchem.comnih.gov Common techniques aim to efficiently extract the analyte while minimizing interferences from the matrix.

Liquid-Liquid Extraction (LLE): Due to its high lipophilicity, LLE using organic solvents like hexane, ethanol, or acetonitrile is a widely used method. nih.govnih.gov

Protein Precipitation (PP): For biological samples like plasma or serum, a protein precipitation step, often with acetonitrile, is employed to remove proteins that can interfere with the analysis. vulcanchem.comthermofisher.com

Solid-Phase Extraction (SPE): SPE is frequently used for sample clean-up and concentration following initial extraction. nih.govresearchgate.net This technique helps to remove interfering lipids and other matrix components. researchgate.net

Ultrasound-Assisted Extraction (UAE): For solid matrices, UAE can enhance extraction efficiency. researchgate.net

The choice of method depends on the matrix and the desired level of purity and sensitivity. For high-throughput analysis, simplified protocols combining protein precipitation with online SPE are often favored. thermofisher.com The use of an internal standard, such as a deuterated version of the analyte (e.g., d7-vitamin K1), is essential to correct for extraction losses and matrix effects, ensuring accurate quantification. vulcanchem.comthermofisher.com

Table 2: Comparison of Sample Preparation Techniques for Vitamin K Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| Liquid-Liquid Extraction (LLE) | Simple, effective for lipophilic compounds. | Can be labor-intensive, may use large solvent volumes. |

| Protein Precipitation (PP) | Rapid, inexpensive. | May not provide sufficient clean-up for all matrices. nih.gov |

| Solid-Phase Extraction (SPE) | High selectivity and recovery, good for automation. | Can be more expensive and require method development. |

Advances in High-Sensitivity Detection Limits for Trace Analysis

Achieving high-sensitivity detection is crucial for the trace analysis of this compound and its metabolites, which are often present at very low concentrations in biological samples. creative-proteomics.comnu.edu.sa Modern analytical techniques have significantly lowered the limits of detection (LOD) and quantification (LOQ).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for high-sensitivity detection. creative-proteomics.com The use of techniques like APCI and ESI, combined with MRM on triple quadrupole mass spectrometers, allows for LODs in the low ng/mL to even sub-ng/mL range. nih.govbevital.no For instance, methods developed for Vitamin K1 have achieved LOQs as low as 0.03 ng/mL to 0.14 nmol/L. nih.govbevital.no

Electrochemical detection is another emerging high-sensitivity method. A recent study on an electrochemical sensor for Vitamin K1 reported an LOD of 0.03 nM. acs.org While not yet applied to this compound specifically, this demonstrates the potential for developing highly sensitive electrochemical methods for its detection.

Advancements in sample preparation, such as efficient extraction and pre-concentration steps, also contribute to achieving lower detection limits. researchgate.net Furthermore, the development of more efficient ionization sources and more sensitive mass analyzers continues to push the boundaries of trace analysis for lipophilic compounds like this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Vitamin K1 (phylloquinone) |

| Dihydrovitamin K1 |

| 2-methyl-1,4-naphthoquinone (menadione) |

| Menaquinone-4 (MK-4) |

| Menaquinone-7 (MK-7) |

| Menaquinone-9 (MK-9) |

| Retinyl acetate |

| 13-cis retinoic acid |

| N-(7-hydroxyphenyl retinamide) |

| Osteocalcin (B1147995) |

| Prothrombin |

| d7-vitamin K1 |

| Acetonitrile |

| Hexane |

Molecular Mechanisms and Enzymatic Interactions of Vitamin K Diacetate Analogs

Direct or Indirect Cofactor Activity in the Gamma-Glutamyl Carboxylation Cycle

Vitamin K1 diacetate does not function as a direct cofactor in the gamma-glutamyl carboxylation cycle. The biologically active form required by the enzyme γ-glutamyl carboxylase (VKGC) is the reduced form of vitamin K, vitamin K hydroquinone (B1673460). vulcanchem.comgoogle.com The standard vitamin K cycle involves the reduction of vitamin K quinone to this active hydroquinone form. vulcanchem.com

For this compound to participate in this crucial post-translational modification of proteins, it must first undergo metabolic conversion. This process involves the deacetylation of the acetate (B1210297) groups to yield vitamin K1 (phylloquinone). vulcanchem.com Once converted, the resulting vitamin K1 can enter the standard vitamin K cycle, be reduced, and subsequently act as a cofactor for VKGC in the carboxylation of glutamic acid residues to form gamma-carboxyglutamate (B555490) (Gla) residues on vitamin K-dependent proteins. vulcanchem.comgoogle.com Therefore, its activity is considered indirect, being entirely dependent on its conversion to the active vitamin form within the biological system. vulcanchem.com

Interaction Profiles with the Vitamin K Epoxide Reductase Complex (VKORC1)

Similar to its role in the carboxylation cycle, any interaction of this compound with the Vitamin K Epoxide Reductase Complex (VKORC1) is indirect. The primary function of VKORC1 is to reduce vitamin K 2,3-epoxide, a product of the carboxylation reaction, back to the quinone form, and subsequently to the hydroquinone form, thus recycling the vitamin for continued use. vulcanchem.comgoogle.com

This compound, in its acetylated state, is not a recognized substrate for VKORC1. It must first be hydrolyzed to vitamin K1. vulcanchem.com Following this conversion, the resultant vitamin K1 quinone can be acted upon by VKORC1 to be reduced to the active hydroquinone cofactor. vulcanchem.com Therefore, the interaction profile of this compound with VKORC1 is contingent upon its metabolic deacetylation to phylloquinone, which can then participate in the enzymatic reduction process mediated by the VKORC1 complex. vulcanchem.com

Modulation of Vitamin K-Dependent Protein Carboxylation in Cellular Assays

In biotechnological applications, such as the production of recombinant vitamin K-dependent proteins in cell cultures, ensuring complete gamma-carboxylation is essential for biological activity. google.com Studies have explored the use of various vitamin K forms, including this compound, to enhance the yield of functional, fully carboxylated proteins. google.com

When added to cell culture media, this compound can be taken up by the cells and serve as a precursor to the active vitamin K cofactor. google.com By providing a sustained source of vitamin K1 upon intracellular deacetylation, it can help drive the carboxylation process, particularly in systems where high levels of protein expression might otherwise lead to the secretion of undercarboxylated, and thus less active, protein variants. google.com For example, in the production of recombinant coagulation factors like Factor IX in Chinese hamster ovary (CHO) cells, supplementing the culture medium with a source of vitamin K is critical to achieve maximal biological activity. google.com

Investigation of Non-Carboxylase Related Biochemical Activities in Model Systems

Beyond its role as a vitamin K precursor, the molecule has been investigated for other biochemical effects in various in vitro and cellular models.

The antioxidant potential of this compound has been assessed by its ability to inhibit the formation of thiobarbituric acid-reactive substances (TBARS), a common marker for lipid peroxidation. In studies using ascorbate/Fe²⁺-treated mouse skeletal muscle homogenates, this compound demonstrated very low antioxidant activity. cambridge.org It showed only a 4.7% inhibition of TBARS formation, significantly lower than compounds like α-tocopherol (77.7% inhibition) and even its parent compound, vitamin K1 (which was also tested and showed higher efficacy in other assays). cambridge.org This suggests that, unlike vitamin E analogs, the direct radical scavenging capacity of this compound is minimal. cambridge.orgresearchgate.net

Research has revealed a notable effect of this compound on enzyme systems unrelated to carboxylation. Specifically, its ability to inhibit calcium-induced muscle damage has been studied. In an in vitro model using isolated rat soleus muscle, this compound was tested for its capacity to prevent the efflux of creatine (B1669601) kinase (CK) stimulated by the calcium ionophore A23187. cambridge.orgacs.org

The results indicated that this compound is a potent inhibitor of this process, achieving a 62.0% inhibition of CK efflux. cambridge.org This protective effect was observed with other long-chain hydrocarbon compounds as well, including phytol (B49457) and α-tocopherol. cambridge.org The findings from these studies suggest that the protective action is not related to the compound's antioxidant capacity but is instead mediated by the long phytyl hydrocarbon chain, which may play a role in stabilizing cellular membranes against calcium-induced damage. cambridge.orgresearchgate.netacs.org

Table 1: Comparative Inhibition of Creatine Kinase (CK) Efflux and Thiobarbituric Acid-Reactive Substances (TBARS) Formation by this compound and Related Compounds.

| Compound | % Inhibition of CK Efflux | % Inhibition of TBARS Formation |

|---|---|---|

| α-Tocopherol | 71.0 | 77.7 |

| This compound | 62.0 | 4.7 |

| Phytol | 60.0 | 10.5 |

| α-Tocopherol acetate | 40.9 | 6.8 |

| Trolox C | 0.0 | 88.7 |

The primary non-carboxylase-related effect observed for this compound involves its influence on membrane stability and ion-mediated cellular damage. The inhibition of calcium ionophore-induced creatine kinase efflux points to an interaction with cellular processes that respond to fluxes in intracellular calcium. cambridge.orgacs.org This effect appears to be a physical or structural interaction with the cell membrane mediated by its lipophilic phytyl tail rather than an interaction with a specific signaling receptor or kinase cascade. researchgate.netresearchgate.net In studies assessing the stimulation of cell growth, related compounds like vitamin K1 were found to be inactive or even inhibitory, in contrast to coenzyme Q analogs which stimulated growth, suggesting that vitamin K analogs like the diacetate form are not significant modulators of these particular growth signaling pathways. researchgate.net

Table 2: Summary of Investigated Molecular and Cellular Activities of this compound.

| Activity | Mechanism/Observation | Reference |

|---|---|---|

| γ-Glutamyl Carboxylation | Indirect; requires deacetylation to active Vitamin K1 to act as a cofactor for VKGC. | vulcanchem.com, google.com |

| VKORC1 Interaction | Indirect; must be converted to Vitamin K1 to serve as a substrate for the reductase complex. | vulcanchem.com |

| Antioxidant Activity | Very low direct activity; minimal inhibition of TBARS formation. | cambridge.org |

| Enzyme Inhibition (Creatine Kinase Efflux) | Potent inhibitor of calcium-induced CK efflux, likely via membrane stabilization by its phytyl chain. | acs.org, cambridge.org |

| Cellular Signaling | No significant role in stimulating cell growth pathways; primary effect related to membrane integrity. | researchgate.net |

Comparative Biochemical Studies with Other Vitamin K Vitamers and Synthetic Derivatives

Comparative Analysis of Metabolic Pathways and Biochemical Transformations

The metabolic activity of all vitamin K forms is centered on the vitamin K cycle. In this cycle, the quinone form of the vitamin is reduced to its hydroquinone (B1673460) (quinol) form, which is the active cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). nih.gov This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins (VKDPs), rendering them biologically active. nih.gov During this reaction, the hydroquinone is oxidized to vitamin K 2,3-epoxide, which is then recycled back to the quinone form by the enzyme vitamin K epoxide reductase (VKOR). nih.gov

Phylloquinone (K1) and Menaquinones (K2): Dietary phylloquinone and menaquinones are absorbed in the small intestine and transported via lipoproteins. foodandnutritionresearch.net To enter the vitamin K cycle, they must first be reduced to their hydroquinone form. This reduction can be performed by VKOR or other NAD(P)H-dependent reductases. nih.gov Interestingly, phylloquinone can also serve as a precursor for menaquinone-4 (MK-4) in animal tissues, a conversion that occurs via removal of the phytyl tail and subsequent prenylation. nih.govnih.gov

Vitamin K1 Diacetate: this compound is the di-esterified version of phyllohydroquinone (the reduced, hydroquinone form of K1). As a synthetic prodrug, its primary metabolic transformation is hydrolysis. Cellular esterase enzymes cleave the two acetate (B1210297) groups, directly releasing phyllohydroquinone. This process bypasses the initial reduction step required by the quinone forms of K1 and K2. By delivering the already-reduced, active form of the vitamin, this compound can efficiently enter the carboxylation-epoxidation part of the vitamin K cycle. This direct-to-active pathway is a key metabolic distinction from its natural vitamer counterparts. Such ester prodrugs are often developed to overcome issues like the photoinstability of the parent vitamin. researchgate.netresearchgate.net

Relative Biochemical Efficacy of Diacetate Analogs Versus Phylloquinone and Menaquinones in Model Systems

The biochemical efficacy of different vitamin K vitamers is determined by factors including bioavailability, plasma half-life, and tissue distribution, which ultimately influence their ability to act as a cofactor for GGCX. mdpi.com

Phylloquinone vs. Menaquinones: Comparative studies have revealed significant differences between K1 and various K2 forms. Long-chain menaquinones, particularly MK-7, exhibit superior bioavailability and a much longer plasma half-life (days) compared to phylloquinone (hours). mdpi.comnih.gov This results in more stable serum concentrations. Consequently, MK-7 has been shown to be more effective than K1 at lower doses for activating extra-hepatic vitamin K-dependent proteins, such as osteocalcin (B1147995) in bone. mdpi.com Early bioassays in rat models also suggested that long-chain menaquinones were more efficient than phylloquinone at reversing vitamin K deficiency, potentially due to slower hepatic turnover. fao.org

Diacetate Analogs: As a prodrug of the active hydroquinone, this compound is expected to have high biochemical efficacy. By circumventing the need for initial enzymatic reduction, it can rapidly increase the substrate pool for the GGCX enzyme. Studies on related menahydroquinone-4 (B1239073) (MKH) ester prodrugs have shown they can effectively deliver the active vitamin form into cells and enhance subsequent carboxylation activity. researchgate.net While direct comparative efficacy data for this compound is limited in publicly available research, the principle of delivering the pre-reduced form suggests its potential for potent and rapid action, comparable to or exceeding that of phylloquinone, especially in tissues with lower reductase activity.

Interactive Data Table: Comparative Properties of Vitamin K Vitamers

| Feature | Phylloquinone (K1) | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) | This compound |

| Primary Source | Green leafy vegetables | Animal tissues, conversion from K1 | Fermented foods | Synthetic |

| Form | Quinone | Quinone | Quinone | Hydroquinone Di-ester (Prodrug) |

| Metabolic Activation | Reduction to hydroquinone | Reduction to hydroquinone | Reduction to hydroquinone | Hydrolysis to hydroquinone |

| Plasma Half-life | Short (~1-2 hours) nih.gov | Short (8-24 hours) mdpi.com | Long (~3 days) nih.gov | Expected to be short, releases active form |

| Bioavailability | Moderate from supplements, low from food foodandnutritionresearch.netunirioja.es | Higher than dietary K1 unirioja.es | High, superior to K1 mdpi.com | High (as a purified compound) |

| Primary Tissue | Liver mdpi.com | Extra-hepatic tissues (e.g., brain, pancreas) mdpi.com | Liver, extra-hepatic tissues | Systemic, depends on hydrolysis rate |

Structure-Activity Relationship Studies of Acetylated Naphthoquinone Structures and Side Chains

The biological activity of all vitamin K analogs is dictated by their chemical structure, specifically the 2-methyl-1,4-naphthoquinone ring and the side chain at the 3-position. iarc.fr

The Naphthoquinone Core: The 2-methyl-1,4-naphthoquinone ring is the absolute requirement for vitamin K activity. nih.gov This core structure is what undergoes the redox cycling (quinone-hydroquinone-epoxide) that drives the GGCX enzyme.

Acetylation: Acetylation, as seen in this compound, is a modification of the hydroquinone form. It does not confer biological activity itself but creates a more stable prodrug that protects the active hydroquinone from oxidation. The activity is unleashed upon enzymatic removal of the acetyl groups. This strategy is a common chemical approach to improve the delivery and stability of a pharmacologically active molecule. researchgate.net

The Side Chain: The side chain at the 3-position is critical for determining the lipophilicity, transport, and tissue distribution of the vitamin. mdpi.com

Phylloquinone (K1): The saturated phytyl side chain directs K1 primarily to the liver. mdpi.com

Menaquinones (K2): The unsaturated isoprenyl side chains of menaquinones influence their transport in plasma. Long-chain menaquinones (like MK-7 and MK-9) associate more with low-density lipoproteins (LDL), leading to a longer circulatory half-life and better distribution to extra-hepatic tissues like bone and vasculature compared to K1. mdpi.comnih.gov Short-chain menaquinones like MK-4 have a broader tissue distribution but a shorter half-life than long-chain variants. mdpi.com

Geometric Isomers: The stereochemistry of the side chain is crucial. For phylloquinone, only the naturally occurring trans-isomer is fully biologically active; the cis-isomer shows almost no activity. mdpi.com

Interactive Data Table: Structure-Activity Relationship (SAR) Summary

| Structural Feature | Modification | Effect on Vitamin K Activity | Reference |

| Naphthoquinone Ring | Removal or significant alteration | Loss of activity | nih.gov |

| Position 2 | Removal of methyl group | Loss of activity | nih.gov |

| Position 3 | Absence of side chain (Menadione) | Provitamin activity (requires alkylation in vivo) | iarc.fr |

| Position 3 Side Chain | Saturation of K1 phytyl chain | Essential for K1 properties | iarc.fr |

| Position 3 Side Chain | Increased length (e.g., MK-4 vs MK-7) | Increased plasma half-life and bioavailability | mdpi.comnih.gov |

| Position 3 Side Chain | cis vs trans isomerism (K1) | cis-isomer is biologically inactive | mdpi.com |

| Hydroxyl Groups (Hydroquinone) | Esterification (e.g., Diacetate) | Creates a stable prodrug, activity restored upon hydrolysis | researchgate.net |

Evolutionary Biochemistry of Naphthoquinone Structures and their Analogs

Naphthoquinones are ancient molecules with diverse biological roles. Their evolutionary history reveals a fascinating case of both conservation and divergence.

Phylloquinone (K1): Phylloquinone is synthesized by plants and cyanobacteria, where it serves as a crucial electron carrier in Photosystem I during photosynthesis. nih.govunirioja.es It is believed that the genes for phylloquinone biosynthesis in plants were largely inherited from the ancient cyanobacterial endosymbiont that gave rise to chloroplasts. However, recent research has shown a more complex evolutionary path, with some key enzymatic steps in the biosynthesis pathway being relocated to peroxisomes, indicating a mosaic of evolutionary origins for the pathway enzymes. nih.gov

Menaquinones (K2): Menaquinones are evolutionarily the most ancient type of these respiratory quinones and are widespread among bacteria, particularly anaerobes, where they are essential components of electron transport chains for cellular respiration. nih.govresearchgate.net Bacteria synthesize a wide array of menaquinones (MK-4 through MK-13) with different side chain lengths. The biosynthesis of the naphthoquinone ring itself has evolved through at least two distinct pathways across the prokaryotic world: the canonical o-succinylbenzoate pathway (used by most bacteria and plants) and the alternative futalosine (B117586) pathway. researchgate.netasm.org This demonstrates convergent evolution, where different biochemical solutions arose to produce the same vital molecular core.

Synthetic Analogs: Compounds like this compound represent a human-driven extension of this biochemical evolution. They are not products of natural evolutionary pathways but are rationally designed molecules. They leverage the conserved, biologically active naphthoquinone core structure, modifying it (in this case, by esterification of the reduced form) to create a synthetic analog with enhanced properties, such as stability, for specific applications.

In Vitro and Ex Vivo Research Models for Vitamin K Diacetate Studies

Utilization of Defined Cell Culture Systems for Investigating Metabolic and Enzymatic Interactions

Defined cell culture systems are indispensable tools for exploring the metabolic pathways and enzymatic activities related to vitamin K1 at the cellular level. These systems allow researchers to study specific cell types in isolation, providing a clear window into cellular mechanisms without the systemic complexities of an entire organism.

Human colon adenocarcinoma cells, particularly the Caco-2 cell line, are a cornerstone model for studying intestinal absorption and metabolism. science.govservice.gov.uk When cultured, Caco-2 cells spontaneously differentiate into a monolayer of polarized enterocytes that mimic the barrier and transport functions of the human intestinal epithelium. science.govnih.gov Researchers use these monolayers to study the conversion of vitamin K1 diacetate to phylloquinone and its subsequent metabolism within the enterocyte. nih.gov For instance, after incubating Caco-2 cells with vitamin K1-rich micelles, a vitamin K1 epoxide metabolite was identified in the cytosol, demonstrating the presence of metabolic activity within these cells. nih.gov

Hepatocyte cultures, both primary cells isolated directly from liver tissue and immortalized cell lines like HepG2, are considered the gold standard for investigating liver metabolism. lonzabio.jpbdj.co.jp The liver is the primary site for the synthesis of vitamin K-dependent coagulation factors and a major storage site for the vitamin. nih.govfao.orguq.edu.au In these cultures, scientists can study the entire vitamin K cycle, including the critical enzymatic steps catalyzed by γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). mdpi.comwikipedia.org For example, studies using human liver microsomes have identified CYP4F2 as a vitamin K1 oxidase, an enzyme that metabolizes vitamin K1, and this activity can be directly measured in a controlled cell-free environment derived from hepatocytes.

Furthermore, engineered cell lines, such as Human Embryonic Kidney (HEK293) cells, are frequently used to create reporter assay systems. nih.govashpublications.org These cells can be genetically modified to express specific proteins of interest, such as components of the vitamin K cycle. nih.gov A cell-based assay using HEK293 cells stably expressing a chimeric reporter protein was developed to study the function of vitamin K cycle enzymes in their natural cellular environment. nih.govashpublications.orgcore.ac.uk This system allows for the detailed investigation of how factors like warfarin (B611796) affect the cycle's enzymes. ashpublications.org

These cell systems provide a platform to study:

The hydrolysis of this compound to phylloquinone.

The activity of key enzymes in the vitamin K cycle (GGCX, VKOR). ashpublications.org

The metabolic conversion of vitamin K1 to other forms, such as menaquinone-4 (MK-4) or its catabolism for excretion. nih.gov

The regulation of these metabolic pathways under various conditions.

Application of Organ and Tissue Explant Models for Transport and Transformation Studies

While cell cultures offer insight into single-cell-type functions, organ and tissue explant models provide a more complex, structurally intact system that better reflects the in vivo environment. These ex vivo models maintain the multicellular architecture and cell-cell interactions of the original tissue, making them ideal for studying transport and biotransformation. corning.com

Mouse intestinal explants are a key ex vivo model used to investigate the absorption of vitamin K1. nih.govnih.gov Segments of the intestine are removed and maintained in a viable state in culture medium for short periods. These explants are used to measure the uptake and transport of compounds across the complete intestinal wall. Studies using this model have demonstrated that phylloquinone uptake can be inhibited by specific chemical blockers, providing evidence for the involvement of specific transport proteins in a more physiologically relevant setting than a simple cell monolayer. nih.govnih.gov

Another widely used ex vivo model is the everted intestinal sac. nih.govacs.org In this technique, a segment of the small intestine is removed, everted (turned inside out), filled with a buffer solution, and tied at both ends. acs.org This sac is then incubated in a solution containing the substance of interest. This setup allows researchers to measure the transport of the substance from the mucosal side (outside the sac) to the serosal side (inside the sac), simulating the process of absorption into the bloodstream. acs.org While early studies using this method for vitamin K2 suggested a passive, nonsaturable absorption process in the colon, it remains a valuable tool for assessing transport kinetics across the intestinal tissue. nih.gov

These tissue and organ models are crucial for:

Validating transport mechanisms identified in simpler cell culture models.

Studying the integrated metabolic activity (transformation) of multiple cell types within a tissue.

Investigating transport across a complete, polarized tissue barrier.

Development and Validation of Biochemical Assays for Enzyme Activity and Protein Modification

To quantify the effects of vitamin K1, a series of specific biochemical assays have been developed and validated. These assays target the key enzymes of the vitamin K cycle and the protein modifications they catalyze.

Gamma-Glutamyl Carboxylase (GGCX) Activity: The function of GGCX is to carboxylate glutamic acid (Glu) residues on specific proteins to form γ-carboxyglutamic acid (Gla). wikipedia.orgoup.com This post-translational modification is the defining function of vitamin K. oup.com GGCX activity is typically measured by monitoring the incorporation of radiolabeled bicarbonate (NaH¹⁴CO₃) into a synthetic peptide substrate, such as FLEEL (Phe-Leu-Glu-Glu-Leu). acs.org The amount of radioactivity incorporated into the peptide is directly proportional to the enzyme's activity. acs.org

Vitamin K Epoxide Reductase (VKOR) Activity: VKOR is the enzyme responsible for recycling vitamin K 2,3-epoxide back to vitamin K, a critical step for sustaining the carboxylation cycle and the enzyme targeted by warfarin anticoagulants. fao.orgpnas.org VKOR activity can be assayed in several ways. One common method involves incubating microsomes or purified enzyme with vitamin K epoxide and a reducing agent like dithiothreitol (B142953) (DTT), and then measuring the production of vitamin K using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. pnas.org Similarly, the conversion of vitamin K1 to its reduced form, vitamin K hydroquinone (B1673460) (KH₂), can also be measured to assess reductase activity. pnas.org

Detection of Protein Modification: Beyond measuring enzyme activity, it is crucial to detect the final product: the carboxylated protein. Western blotting is a widely used technique for this purpose. creative-proteomics.com It uses antibodies that are specific to the γ-carboxylated forms of proteins to provide a qualitative or semi-quantitative assessment of carboxylation levels in a sample. creative-proteomics.com Furthermore, commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits are available for the quantitative determination of key enzymes like VKORC1 in samples such as serum, plasma, and cell culture supernatants. assaygenie.com

The table below summarizes key biochemical assays used in vitamin K research.

| Assay Type | Target | Principle | Detection Method | Reference |

|---|---|---|---|---|

| Radiolabeling Assay | Gamma-Glutamyl Carboxylase (GGCX) | Measures the incorporation of 14CO2 into a synthetic peptide substrate (e.g., FLEEL). | Scintillation Counting | acs.org |

| Enzymatic Activity Assay | Vitamin K Epoxide Reductase (VKOR) | Measures the conversion of vitamin K epoxide to vitamin K quinone in the presence of a reductant (DTT). | HPLC with Fluorescence Detection | pnas.org |

| Western Blot | γ-carboxylated proteins | Uses conformation-specific antibodies to detect proteins that have undergone γ-carboxylation. | Chemiluminescence or Fluorescence | creative-proteomics.com |

| ELISA | VKORC1 Protein | Sandwich immunoassay to quantify the amount of VKORC1 protein in a biological sample. | Colorimetric Measurement | assaygenie.com |

Genetic and Proteomic Approaches to Vitamin K Diacetate Research

Investigation of Genetic Variants Affecting Related Vitamin K Metabolism in Model Organisms

The metabolism of vitamin K is a complex process influenced by several key genes. While direct studies on vitamin K1 diacetate are limited, research on related vitamin K forms provides a strong framework for understanding its metabolic fate. Genetic variations in genes such as VKORC1, CYP4F2, and GGCX have been shown to significantly impact vitamin K metabolism and requirements. mdpi.comwcrj.net

VKORC1 (Vitamin K Epoxide Reductase Complex Subunit 1): This gene encodes the enzyme responsible for recycling vitamin K epoxide back to its active quinone and hydroquinone (B1673460) forms, a crucial step in the vitamin K cycle. nih.gov Polymorphisms in VKORC1 can alter the efficiency of this recycling process. mdpi.comnih.gov Studies in rat models with different Vkorc1 mutations have demonstrated that these genetic variations can dramatically affect vitamin K recycling efficiency, leading to an altered vitamin K status. nih.gov This suggests that individuals with certain VKORC1 variants might have different requirements for vitamin K to maintain normal physiological functions. mdpi.comnih.gov

CYP4F2: This gene codes for an enzyme involved in the hepatic metabolism and breakdown of vitamin K1. mdpi.com Genetic variants in CYP4F2 can influence the rate of vitamin K1 hydroxylation, thereby affecting the size of the hepatic vitamin K pool. nih.govacs.org For instance, the CYP4F2 V433M polymorphism has been associated with altered vitamin K metabolism. mdpi.com

GGCX (Gamma-Glutamyl Carboxylase): This enzyme utilizes the reduced form of vitamin K (hydroquinone) to carboxylate vitamin K-dependent proteins (VKDPs), which is essential for their biological activity. nih.gov Genetic variants in GGCX may impair this carboxylation activity, thereby disrupting the vitamin K cycle. nih.gov

The investigation of these genetic variants in model organisms is critical for predicting how individuals might respond to supplementation with different forms of vitamin K, including this compound.

Table 1: Key Genes and Their Functions in Vitamin K Metabolism

| Gene | Encoded Protein | Function in Vitamin K Metabolism | Known Impact of Genetic Variants |

| VKORC1 | Vitamin K Epoxide Reductase | Recycles vitamin K epoxide to its active form. nih.gov | Alters recycling efficiency and vitamin K requirements. mdpi.comnih.gov |

| CYP4F2 | Cytochrome P450 4F2 | Involved in the hepatic metabolism and degradation of vitamin K1. mdpi.com | Influences the rate of vitamin K hydroxylation and hepatic vitamin K levels. nih.govacs.org |

| GGCX | Gamma-Glutamyl Carboxylase | Carboxylates vitamin K-dependent proteins. nih.gov | Can impair carboxylation activity and disrupt the vitamin K cycle. nih.gov |

| APOE | Apolipoprotein E | Involved in the transport of vitamin K throughout the body. mdpi.com | Polymorphisms may affect vitamin K transport, though results are conflicting. mdpi.com |

Proteomic Analysis of Protein Targets and Pathways Influenced by Naphthoquinone Diacetate Analogs

Proteomics, the large-scale study of proteins, offers a powerful approach to identify the cellular targets and pathways affected by compounds like naphthoquinone diacetate analogs. While specific proteomic studies on this compound are not widely available, research on other naphthoquinone derivatives provides valuable insights.

For example, a proteomic analysis of Penicillium italicum treated with 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) identified 129 differentially expressed proteins. semanticscholar.org These proteins were primarily involved in energy generation, NADPH supply, and oxidative stress responses. semanticscholar.org This suggests that naphthoquinones can significantly impact fundamental cellular processes.

In another study, proteomic analysis was used to investigate the effects of a dimeric naphthoquinone on acute myeloid leukemia (AML) cell lines, revealing impacts on pathways related to reactive oxygen species generation and DNA damage. researchgate.net Such studies highlight the potential of proteomic approaches to uncover the mechanisms of action of naphthoquinone compounds.

Future proteomic research on this compound could identify its direct protein binding partners and downstream effects on cellular signaling pathways, potentially revealing novel biological functions beyond its role as a vitamin K precursor.

Gene Expression Profiling in Response to Naphthoquinone Diacetate Exposure

Gene expression profiling, often performed using techniques like DNA microarrays or RNA sequencing, allows for the simultaneous measurement of the activity of thousands of genes in response to a specific stimulus. ahrq.gov This approach can reveal the cellular pathways that are activated or inhibited by exposure to a compound like a naphthoquinone diacetate.

Studies on other naphthoquinone derivatives have demonstrated the utility of this approach. For instance, comparative transcriptome analysis of Impatiens balsamina helped identify candidate genes involved in the biosynthesis of 2-methoxy-1,4-naphthoquinone (MNQ). nih.gov This study found that genes in the DHNA pathway were significantly upregulated, indicating their role in MNQ synthesis. nih.gov

In the context of cancer research, gene expression profiling has been used to analyze the cellular response to 1,4-naphthoquinone (B94277) derivatives, identifying effects on stress and survival pathways. nih.gov Furthermore, gene expression analysis in bacterial meningitis has shown how different pathogens can distinctly alter host gene expression profiles. frontiersin.org

Applying gene expression profiling to cells or model organisms exposed to this compound could elucidate the genetic networks that are modulated by this compound, providing a comprehensive view of its biological impact.

Application of Isotopic Labeling Techniques for Pathway Tracing and Kinetic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org By replacing certain atoms in a compound with their stable or radioactive isotopes, researchers can follow its absorption, distribution, metabolism, and excretion.

Stable isotope-based methods have been successfully used to measure the bioavailability and metabolism of vitamin K1. open.ac.uk For example, studies using stable isotope-labeled forms of vitamin K1 (¹³C and ring-D₄) have allowed for the simultaneous measurement of its disposal kinetics and absolute absorption. open.ac.uknih.gov These studies have provided detailed information on the half-life of vitamin K1 in plasma and its absorption from oral doses. open.ac.uknih.govnih.gov

Isotopic tracers are essential for:

Metabolic Flux Analysis: Determining the rate of turnover of metabolites in a metabolic pathway. mdpi.com

Kinetic Modeling: Developing models to describe the dynamic behavior of a compound in the body. mdpi.com

Pathway Elucidation: Identifying the sequence of reactions a molecule undergoes. wikipedia.org

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying Vitamin K1 diacetate in complex biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) is recommended to distinguish this compound from its analogs (e.g., dihydro derivatives) . Calibration curves should be validated using certified reference standards, and recovery rates must be reported to address matrix interference .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, light exposure)?

- Methodology : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., 40°C/75% relative humidity, UV light). Monitor degradation products via HPLC and compare with stability data from regulatory guidelines (e.g., ICH Q1A). Stability-indicating assays should include identification of major degradation pathways, such as hydrolysis of the diacetate group .

Q. What synthetic routes are optimal for producing high-purity this compound, and how can impurities be minimized?

- Methodology : Utilize acetylation of menadiol (Vitamin K3) with acetic anhydride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization in ethanol or column chromatography. Impurity profiling (e.g., residual solvents, unreacted precursors) should adhere to pharmacopeial standards (e.g., USP <467>) .

Advanced Research Questions

Q. What molecular mechanisms underlie the pro-apoptotic effects of this compound in cancer cell lines, and how do these mechanisms conflict with its classical role in coagulation?

- Methodology : Employ transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses to identify caspase-3 activation pathways and mitochondrial dysfunction markers (e.g., cytochrome c release). Compare results with coagulation assays (e.g., prothrombin time) to resolve contradictions between apoptotic activity and coagulation support .

Q. How can experimental designs be optimized to study the dose-dependent pharmacokinetics of this compound in vivo?

- Methodology : Use a PICOT framework:

- P opulation: Rodent models with induced vitamin K deficiency.

- I ntervention: Oral/intravenous administration of this compound.

- C omparison: Native Vitamin K1 (phylloquinone) as control.

- O utcome: Bioavailability (AUC), tissue distribution (LC-MS/MS), and urinary excretion.

- T ime: Longitudinal sampling over 24–72 hours. Statistical modeling (e.g., non-linear mixed effects) should account for inter-subject variability .

Q. How can contradictory data on this compound’s redox activity in different cell types be reconciled?

- Methodology : Perform comparative studies using isogenic cell lines (e.g., wild-type vs. NQO1-knockout) to assess the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in modulating redox effects. Quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and correlate with cellular glutathione levels .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology : Adopt the Beilstein Journal’s experimental reporting standards:

- Detailed synthetic protocols (molar ratios, reaction times, purification steps).

- Full spectroscopic data (NMR, IR, HRMS) for all novel derivatives.

- Crystallographic data (if available) to confirm stereochemistry.

- Raw data must be archived in supplementary materials for peer review .

Q. Which advanced analytical techniques are critical for resolving isomeric impurities in this compound batches?

- Methodology : Chiral HPLC with polysaccharide-based columns or supercritical fluid chromatography (SFC) can separate diastereomers (e.g., epoxide derivatives). Pair with computational modeling (e.g., DFT calculations) to predict retention times and validate isomer identities .

Methodological Guidelines

- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses of this compound studies. For in vitro/in vivo discrepancies, apply the Hill criteria for causal inference (e.g., biological gradient, temporality) .

- Ethical and Feasibility Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.